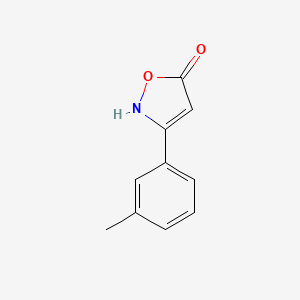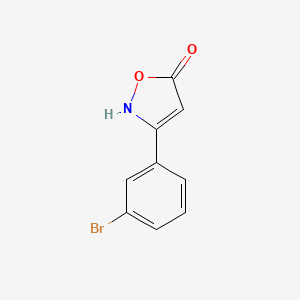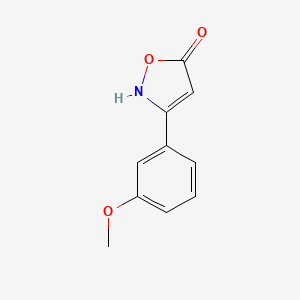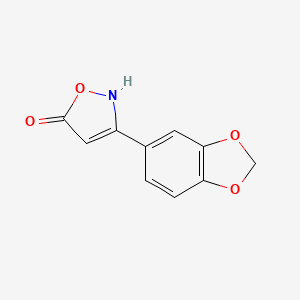
3-(3-Methylphenyl)-1,2-oxazol-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Methylphenyl)-1,2-oxazol-5-ol, also known as 3-Methylphenyloxazol-5-ol (MPO) is an organic compound belonging to the oxazole family. It is a white, crystalline solid with a melting point of 118-120°C. MPO has a wide range of applications in the fields of organic synthesis, medicinal chemistry, and biochemistry. It is used as a ligand in metal-catalyzed reactions, as a reagent in organic synthesis, and as a starting material for the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Aplicaciones Científicas De Investigación
MPO has been used in a variety of scientific research applications. It has been used as a ligand in metal-catalyzed reactions and as a reagent in organic synthesis. It has also been used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. In addition, MPO has been used in the synthesis of heterocyclic compounds, such as 1,2,3-triazoles and 1,2,4-triazoles. MPO has also been used as a reagent for the preparation of peptides, and as a starting material for the synthesis of other organic compounds.
Mecanismo De Acción
The mechanism of action of MPO is not fully understood. However, it has been suggested that the compound acts as a Lewis acid, which is capable of forming complexes with other molecules. These complexes can then be used as catalysts in a variety of reactions. Furthermore, MPO has been shown to act as a proton donor in certain reactions, which suggests that it may be involved in the formation of hydrogen bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of MPO have not been extensively studied. However, it has been suggested that MPO may have an effect on certain enzymes, such as cytochrome P450 and glutathione S-transferase. In addition, MPO has been shown to have antioxidant and anti-inflammatory properties in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of MPO in laboratory experiments has several advantages. It is a relatively inexpensive reagent, and it is easy to handle and store. Furthermore, MPO is a versatile reagent that can be used in a variety of reactions. However, there are some limitations to its use in laboratory experiments. For example, MPO is sensitive to light and air, and it can decompose easily. In addition, it can react with certain metals and cause contamination.
Direcciones Futuras
Given the wide range of applications of MPO, there are many potential future directions for research. These include further investigation into its mechanism of action and its biochemical and physiological effects. In addition, further research could be conducted into the development of new methods for its synthesis and the optimization of existing methods. Finally, further research could be conducted into its potential uses in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.
Métodos De Síntesis
MPO can be synthesized in a number of ways. The most common method is the reaction of 3-methylphenol with anhydrous formic acid in the presence of a catalyst such as zinc chloride. This reaction yields a mixture of MPO and its isomer, 1-methyl-3-phenyloxazol-5-ol (MPO-I). The two compounds can be separated by column chromatography. Other methods of synthesis include the reaction of 3-methylphenol with formaldehyde and the reaction of 3-methylphenol with ethylene glycol.
Propiedades
IUPAC Name |
3-(3-methylphenyl)-2H-1,2-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-7-3-2-4-8(5-7)9-6-10(12)13-11-9/h2-6,11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PENLGZPCEKZUCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=O)ON2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methylphenyl)-1,2-oxazol-5-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-(Trifluoromethyl)phenyl]-1,2-oxazol-5-ol](/img/structure/B6345952.png)
![5-tert-Butyl-3-cyclopropyl-[1,2,4]oxadiazole](/img/structure/B6345954.png)

![3-[3,5-Bis(trifluoromethyl)phenyl]-1,2-oxazol-5-ol](/img/structure/B6345961.png)
![5-(4-Bromo-benzyl)-3-cyclopropyl-[1,2,4]oxadiazole](/img/structure/B6345966.png)


![3-Cyclopropyl-5-phenyl-[1,2,4]oxadiazole](/img/structure/B6345988.png)
![5-(2-Chloro-5-nitro-phenyl)-3-cyclopropyl-[1,2,4]oxadiazole](/img/structure/B6346014.png)


![3-(3-Fluoro-benzyl)-5-methyl-[1,2,4]oxadiazole](/img/structure/B6346027.png)
![3-(3-Phenyl-[1,2,4]oxadiazol-5-ylmethyl)-pyridine](/img/structure/B6346033.png)
